molecular formula C15H14O2 B11880735 1-Phenylisochroman-3-ol CAS No. 42710-40-7

1-Phenylisochroman-3-ol

Cat. No.: B11880735
CAS No.: 42710-40-7
M. Wt: 226.27 g/mol
InChI Key: NNBAOGZVMYPVAD-UHFFFAOYSA-N
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Description

1-Phenylisochroman-3-ol is an organic compound that belongs to the class of isochromans Isochromans are bicyclic structures consisting of a benzene ring fused to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylisochroman-3-ol can be synthesized through several methods. One common synthetic route involves the cyclization of 2-(2-phenylethoxy)benzaldehyde using acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-(2-phenylethoxy)benzaldehyde

    Reagent: Acid catalyst (e.g., sulfuric acid)

    Conditions: Reflux in an appropriate solvent (e.g., ethanol)

    Product: this compound

Another method involves the reduction of 1-phenylisochroman-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions are typically mild, and the product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenylisochroman-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-phenylisochroman-3-one using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form 1-phenylisochroman using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst

Major Products

    Oxidation: 1-Phenylisochroman-3-one

    Reduction: 1-Phenylisochroman

    Substitution: Various substituted derivatives of this compound

Scientific Research Applications

1-Phenylisochroman-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-Phenylisochroman-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, further modulating biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Phenylisochroman-3-ol can be compared with other similar compounds, such as:

    Isochroman: Lacks the phenyl and hydroxyl groups, making it less reactive and less versatile in chemical reactions.

    1-Phenylisochroman: Lacks the hydroxyl group, reducing its ability to participate in hydrogen bonding and other interactions.

    1-Phenylisochroman-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

Properties

CAS No.

42710-40-7

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-phenyl-3,4-dihydro-1H-isochromen-3-ol

InChI

InChI=1S/C15H14O2/c16-14-10-12-8-4-5-9-13(12)15(17-14)11-6-2-1-3-7-11/h1-9,14-16H,10H2

InChI Key

NNBAOGZVMYPVAD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(C2=CC=CC=C21)C3=CC=CC=C3)O

Origin of Product

United States

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